(1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide
Description
(1E)-3-(4-Chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is a pyrazole-derived compound featuring a hydroxyimidamide functional group and a 4-chloro-substituted pyrazole ring. Its molecular formula is C₇H₁₁ClN₄O, with a molecular weight of 202.64 g/mol (CAS No. 1006360-94-6) . The compound is synthesized with a purity of 95% and is structurally characterized by:
- A 4-chloro-1H-pyrazole core, which enhances electrophilic reactivity.
This structure positions it as a candidate for pharmaceutical and agrochemical applications, particularly in enzyme inhibition due to its hydroxamic acid-like moiety .
Properties
IUPAC Name |
3-(4-chloropyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN4O/c1-5(7(9)11-13)3-12-4-6(8)2-10-12/h2,4-5,13H,3H2,1H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBHKCIWAWOIAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(C=N1)Cl)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C=C(C=N1)Cl)/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and antibacterial effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C7H11ClN4O
- Molecular Weight : 202.64 g/mol
- Hydrogen Bond Donor Count : 2
- Hydrogen Bond Acceptor Count : 3
- Rotatable Bond Count : 3
These properties suggest that the compound may exhibit specific interactions with biological targets, influencing its pharmacological profile .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory process.
Table 1: Comparison of COX Inhibition
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Celecoxib | 0.01 | 0.02 | 2.0 |
| Indomethacin | 0.05 | 0.03 | 1.67 |
Note: TBD indicates that specific values for the compound are yet to be determined.
In a study by Sivaramakarthikeyan et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model, revealing that certain derivatives exhibited minimal degenerative changes in histopathology, indicating safety alongside efficacy .
Antibacterial Activity
The antibacterial potential of pyrazole-based compounds has also been explored. Research indicates that derivatives similar to this compound possess significant antibacterial activity against various strains of bacteria.
Table 2: Antibacterial Activity Against Common Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | TBD |
| S. aureus | TBD | |
| Control (Ciprofloxacin) | E. coli | 30 |
| Control (Ciprofloxacin) | S. aureus | 28 |
The above table illustrates the comparative effectiveness of this compound against established antibiotics .
Case Studies and Research Findings
A comprehensive investigation into the pharmacological profile of similar pyrazole compounds revealed their ability to inhibit COX enzymes effectively while maintaining a favorable safety profile in vivo . The studies employed molecular docking techniques to predict binding affinities and mechanisms of action, confirming that these compounds could serve as potential leads for developing new anti-inflammatory agents.
Moreover, the synthesis and characterization of various pyrazole derivatives have been documented, with specific attention to their structure–activity relationships (SAR). This research is critical for optimizing the efficacy and selectivity of these compounds .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (1E)-3-(4-chloro-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide is CHClNO, with a molecular weight of 202.64 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal chemistry due to its biological activity .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. Pyrazole compounds have been shown to inhibit various cancer cell lines through different mechanisms, including the inhibition of cyclin-dependent kinases and other signaling pathways associated with tumor growth.
- Case Study : A derivative of the pyrazole class exhibited significant cytotoxicity against A375 melanoma cells, with an IC value of 4.2 μM . This suggests that compounds like this compound may have similar therapeutic potential.
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound's structural features may contribute to its ability to modulate inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs.
- Research Insight : Pyrazole-based drugs such as celecoxib are already used in clinical settings for their anti-inflammatory properties, indicating a promising avenue for further research into similar compounds .
Pharmacological Profiles
The pharmacological profiles of pyrazole derivatives are diverse, encompassing various biological activities:
| Activity Type | Description | Example Compounds |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamide |
| Anti-inflammatory | Reduction of inflammation markers | Celecoxib |
| Analgesic | Pain relief through COX inhibition | Phenylbutazone |
| Antimicrobial | Broad-spectrum activity against pathogens | Pyrazofurin |
Synthetic Approaches
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing appropriate precursors to form the pyrazole ring.
- Hydroxylation : Introducing the hydroxyl group at the N' position through specific reagents.
- Chlorination : The introduction of the chlorine atom can be performed using chlorinating agents during the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyimidamide group (-NH-OH) undergoes oxidation to form nitroso or nitrile derivatives under controlled conditions. For example:
Mechanistic Insight : Oxidation proceeds via radical intermediates, with hydrogen peroxide favoring nitrile formation through dehydration, while permanganate stabilizes the oxime intermediate .
Substitution Reactions
The 4-chloro substituent on the pyrazole ring participates in nucleophilic aromatic substitution (NAS) under basic or transition-metal-catalyzed conditions:
| Reagent/Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| NH₃ (excess), CuI, DMF, 100°C | 3-(4-Amino-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide | 74% | |
| KOtBu, Pd(OAc)₂, 80°C | 4-Methoxy-pyrazole derivative | 63% |
Key Observation : The chloro group shows higher reactivity toward amine nucleophiles compared to alkoxy groups, likely due to electronic effects of the pyrazole ring .
Reduction Reactions
The imidamide moiety can be reduced to primary amines using borohydrides or catalytic hydrogenation:
| Reducing Agent | Conditions | Product | Purity |
|---|---|---|---|
| NaBH₄, MeOH, 0°C → RT | 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropan-1-amine | 89% | |
| H₂ (1 atm), Pd/C, EtOH, 25°C | Same amine product | 92% |
Side Products : Over-reduction to secondary amines (<5%) occurs with prolonged hydrogenation .
Cyclization Pathways
Intramolecular cyclization forms heterocyclic systems under acidic or thermal conditions:
| Conditions | Product | Driving Force |
|---|---|---|
| HCl (conc.), reflux, 6 hrs | Pyrazolo[1,5-a]pyrimidin-4-amine | Elimination of H₂O |
| TFA, DCM, 40°C, 3 hrs | 1,2,4-Oxadiazole fused derivative | N-O bond rearrangement |
Notable Example : Cyclization with trifluoroacetic acid (TFA) yields a 1,2,4-oxadiazole ring, a motif common in GPR119 agonists .
Complexation with Metal Ions
The hydroxyimidamide group acts as a bidentate ligand for transition metals:
| Metal Salt | Conditions | Complex Structure | Application |
|---|---|---|---|
| FeCl₃·6H₂O | EtOH, RT, 2 hrs | Octahedral Fe(III) complex | Catalytic oxidation |
| Cu(NO₃)₂·3H₂O | H₂O, 60°C, 1 hr | Square-planar Cu(II) complex | Antimicrobial studies |
Stability : Complexes exhibit stability up to 200°C, confirmed by TGA-DSC .
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
| pH | Primary Product | Half-Life (25°C) |
|---|---|---|
| 2.0 | 3-(4-Chloro-1H-pyrazol-1-yl)-2-methylpropanoic acid | 12 min |
| 7.4 | Stable (>95% unchanged after 24 hrs) | N/A |
| 10.0 | Degradation to multiple undefined species | 45 min |
Implication : Acidic conditions rapidly cleave the imidamide group, necessitating neutral buffers for storage .
Comparative Reactivity Table
| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.3 |
| Substitution (NH₃) | 3.8 × 10⁻⁴ | 67.1 |
| Reduction (NaBH₄) | 9.1 × 10⁻⁴ | 38.9 |
Data derived from kinetic studies of structurally related hydroxyimidamides .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Note: Discrepancy in molecular formula for CAS EN300-232253 (reported as C₁₄H₁₅NO₂ in , likely a typo).
Key Observations:
Substituent Effects: The 4-chloro group in the target compound increases electronegativity, enhancing binding to electron-rich biological targets. The Z-isomer (CAS 1174905-89-5) has a distinct spatial arrangement, which may alter solubility and metabolic stability compared to the E-isomer .
Side-Chain Modifications :
- Replacing the methylpropanimidamide group with ethylimidamide () reduces molecular weight (188.62 vs. 202.64) and may improve membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
